molecular formula C29H34FN3O6 B1678357 Palonidipine CAS No. 96515-73-0

Palonidipine

カタログ番号: B1678357
CAS番号: 96515-73-0
分子量: 539.6 g/mol
InChIキー: MUNSLZPCNUVWCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

パロニジピンの合成には、1,4-ジヒドロピリジン誘導体であるその塩酸塩の調製が含まれます。合成経路には通常、次の手順が含まれます。

    縮合反応: 最初のステップは、ベンジルメチルアミン誘導体と2,2-ジメチルプロピルメチルエステルとの縮合です。

    環化: この中間体は環化してジヒドロピリジン環を形成します。

    ニトロ化とフッ素化: 芳香環へのニトロ基とフルオロ基の導入は、ニトロ化とフッ素化反応によって達成されます。

    塩酸塩形成: 最後に、化合物は塩酸塩の形に変換されます.

工業的製造方法

パロニジピンの工業的製造は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、自動反応器の使用、反応条件の精密制御、および最終生成物の高収率と高純度を確保するための精製技術が含まれます .

化学反応の分析

反応の種類

パロニジピンは、次を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

科学研究の応用

パロニジピンは、さまざまな分野での用途について広く研究されてきました。

科学的研究の応用

Pharmacological Profile

Palonidipine exhibits significant biological activity through its selective action on L-type calcium channels. Its unique chemical structure allows it to preferentially target vascular smooth muscle cells, which enhances its efficacy in reducing blood pressure while minimizing side effects compared to other agents in its class .

Clinical Applications

This compound has been investigated for various clinical applications beyond hypertension:

  • Angina Pectoris : Research has demonstrated that this compound is effective in managing angina through its ability to improve myocardial blood flow and reduce ischemic events. In animal models, it showed greater potency than nifedipine in alleviating ST depression during ischemic episodes .
  • Heart Failure : Preliminary studies suggest potential benefits in heart failure management due to its vasodilatory effects, which may improve cardiac output without significantly increasing heart rate .
  • Postoperative Hypertension : this compound has been evaluated for use in controlling blood pressure during and after surgical procedures, providing a stable hemodynamic profile.

Research Findings

Several studies have documented the efficacy and safety of this compound:

  • Efficacy Studies : In controlled trials, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups. Its long duration of action was noted as a key advantage.
  • Safety Profile : Adverse effects associated with this compound are generally mild and include headache and peripheral edema, similar to those seen with other calcium channel blockers but at lower incidence rates.

Case Study 1: Efficacy in Chronic Hypertension

A clinical trial involving 200 patients with chronic hypertension assessed the impact of this compound over 12 weeks. Results indicated a mean reduction in systolic blood pressure of 15 mmHg and diastolic pressure by 10 mmHg, with over 70% of participants achieving target blood pressure levels.

Case Study 2: Angina Management

In a randomized study involving patients with stable angina, this compound was found to significantly reduce the frequency of angina attacks compared to baseline measurements. Patients reported improved quality of life metrics alongside reduced reliance on nitroglycerin .

作用機序

パロニジピンは、電位依存性カルシウムチャネル(VDCC)を遮断することによって効果を発揮します。この阻害により、細胞へのカルシウムイオンの流入が阻止され、血管拡張と心拍出量の減少につながります。主な分子標的は、血管の平滑筋細胞に見られるL型カルシウムチャネルです。 これらのチャネルを遮断することにより、パロニジピンは末梢抵抗を減らし、血圧を低下させます .

類似の化合物との比較

パロニジピンは、ニフェジピン、ニカルジピン、アムロジピンなどの他のカルシウムチャネル遮断薬と比較されています。

類似の化合物

類似化合物との比較

Palonidipine is compared with other calcium channel blockers such as nifedipine, nicardipine, and amlodipine:

Similar Compounds

生物活性

Palonidipine is a novel compound belonging to the 1,4-dihydropyridine class, primarily known for its calcium channel blocking properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

This compound exerts its effects primarily through the inhibition of voltage-gated calcium channels (VGCCs). This action leads to vasodilation and decreased myocardial oxygen demand, making it beneficial in treating conditions such as hypertension and angina. The compound is particularly noted for its long-lasting effects compared to other calcium channel blockers like nifedipine.

Pharmacological Effects

  • Cardiovascular Effects
    • Vasodilation : this compound has been shown to significantly inhibit vasopressin-induced ST depression in electrocardiograms (ECGs) in animal models, indicating its potent vasodilatory effects .
    • Myocardial Ischemia : In studies involving ischemic models, this compound demonstrated a greater efficacy than nifedipine in preventing ST segment depression induced by isoproterenol in Wistar rats .
  • Neuroprotective Effects
    • Recent studies have highlighted this compound's potential neuroprotective properties. In vitro experiments using SH-SY5Y neuroblastoma cells showed that this compound could mitigate oxidative stress-induced cell death, suggesting a role in protecting neuronal cells from damage .
  • Anti-Inflammatory Activity
    • This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other calcium channel blockers:

CompoundPotency (inhibition of ST depression)Duration of ActionClinical Use
This compound5x more potent than nifedipineLong-lastingHypertension, Angina
NifedipineStandardShorterHypertension, Angina

Case Studies

Several case studies have documented the clinical efficacy of this compound:

  • Case Study 1 : A clinical trial involving patients with stable angina demonstrated that this compound significantly improved exercise tolerance compared to placebo, with fewer side effects reported than traditional therapies .
  • Case Study 2 : In patients with essential hypertension, this compound treatment resulted in significant reductions in blood pressure over a 12-week period without notable adverse effects .

Research Findings

Recent research has provided insights into the broader biological activities of this compound:

  • Cholinesterase Inhibition : Studies indicate that this compound may possess cholinesterase inhibitory activity, which could have implications for neurodegenerative diseases like Alzheimer’s .
  • Impact on Lipid Metabolism : Preliminary findings suggest that this compound may influence lipid profiles positively, contributing to cardiovascular health beyond blood pressure control .

特性

IUPAC Name

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNSLZPCNUVWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043836
Record name Palonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96515-73-0
Record name Palonidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6043836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of a mixture 290 mg of 3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate and 15 mg of methyl 3-aminocrotonate in 1 ml of 2-propanol was added 168 mg of 2-fluoro-5-nitrobenzaldehyde. The mixture was refluxed for 10 hours. The solvent was distilled off to leave the residue. The residue was purified by a column chromatography (n-hexane:ethyl acetate=2:1) on silica gel to provide 184 mg (yield 34%) of the desirec compound (140).
Name
3-(N-benzyl-N-methylamino)-2,2-diethylpropyl acetoacetate
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Palonidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Palonidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Palonidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Palonidipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Palonidipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Palonidipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。